(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate
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Overview
Description
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound belonging to the class of glycosyl compounds. It is characterized by its unique stereochemistry and the presence of bromine and benzoate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of benzoate groups: Esterification reactions using benzoic acid derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the benzoate groups or other parts of the molecule can lead to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.
Scientific Research Applications
(2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The bromine atom and benzoate groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6S)-2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol: Similar glycosyl compound with hydroxyl and phenylmethoxy groups.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Another glycosyl compound with acetoxy and chlorophenyl groups.
Uniqueness
The presence of the bromine atom and multiple benzoate groups in (2S,3R,4R,5S,6S)-2-Bromo-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate distinguishes it from other similar compounds
Properties
Molecular Formula |
C27H23BrO7 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |
InChI |
InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24+/m0/s1 |
InChI Key |
ZNQXFYBHGDPZCZ-QTTGFBFGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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